3-[(4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidin-1-yl)sulfonyl]pyridine

transporter inhibition OCT1 drug‑drug interaction

This thieno[3,2-c]pyridine-piperidine-sulfonamide (CAS 2034362-04-2) offers a distinct 3-pyridinesulfonamide chemotype unexplored in public kinase/GPCR libraries. With confirmed ≥95% purity and well-defined chromatographic behavior, it serves as a reliable LC-MS/HPLC reference standard and a low-affinity negative control (OCT1 IC₅₀ 138 µM) for cellular uptake assays. Ideal for focused library synthesis and SAR optimization.

Molecular Formula C17H21N3O2S2
Molecular Weight 363.49
CAS No. 2034362-04-2
Cat. No. B2575811
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidin-1-yl)sulfonyl]pyridine
CAS2034362-04-2
Molecular FormulaC17H21N3O2S2
Molecular Weight363.49
Structural Identifiers
SMILESC1CN(CCC1N2CCC3=C(C2)C=CS3)S(=O)(=O)C4=CN=CC=C4
InChIInChI=1S/C17H21N3O2S2/c21-24(22,16-2-1-7-18-12-16)20-9-3-15(4-10-20)19-8-5-17-14(13-19)6-11-23-17/h1-2,6-7,11-12,15H,3-5,8-10,13H2
InChIKeyDOTYMKNHYLJDSQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-[(4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidin-1-yl)sulfonyl]pyridine (CAS 2034362-04-2) – Chemical Class and Procurement Baseline


The compound 3-[(4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidin-1-yl)sulfonyl]pyridine (CAS 2034362-04-2) is a synthetic small molecule featuring a thieno[3,2-c]pyridine core linked via a piperidine spacer to a pyridine‑3‑sulfonyl group. Its molecular formula is C₁₇H₂₁N₃O₂S₂ and its molecular weight is 363.49 g/mol . The compound is commercially available from several research‑chemical suppliers, typically at >95% purity, and is primarily utilized as a biochemical probe or tool compound in early‑stage drug discovery. However, publicly available peer‑reviewed or patent literature directly characterizing its biological activity or therapeutic utility remains extremely scarce.

Why In‑Class Substitution of 3-[(4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidin-1-yl)sulfonyl]pyridine Cannot Be Assumed


Although numerous thieno[3,2‑c]pyridine‑piperidine‑sulfonamide analogs exist (e.g., CAS 2034311‑54‑9, 2034429‑52‑0, 2034429‑60‑0), the precise biological profile of this compound cannot be extrapolated from close structural relatives. Minor modifications to the sulfonamide aryl group or the thienopyridine substitution pattern can drastically alter target engagement, selectivity, and pharmacokinetic behavior. In the absence of systematic, head‑to‑head comparative studies, a generic substitution risks selecting a compound with unverified potency, unknown off‑target liabilities, and unpredictable physicochemical properties. The only publicly quantifiable bioactivity datum for this specific compound—a single IC₅₀ against human OCT1 (see Section 3)—further underscores that interchangeable use with analogs is not scientifically justified without direct experimental validation.

Quantitative Differentiation Evidence for 3-[(4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidin-1-yl)sulfonyl]pyridine (CAS 2034362-04-2)


OCT1 Transporter Inhibition Activity vs. In‑Class Baseline

In a single publicly available dataset, 3-[(4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidin-1-yl)sulfonyl]pyridine inhibited human organic cation transporter 1 (OCT1/SLC22A1) with an IC₅₀ of 1.38 × 10⁵ nM (138 µM) in a cellular substrate‑uptake assay [1]. This is the only quantitative bioactivity record for this compound. No direct head‑to‑head comparison against a specific structural analog exists; however, the IC₅₀ falls in the low‑micromolar range, which is >100‑fold weaker than typical pharmacological OCT1 inhibitors (e.g., decynium‑22, IC₅₀ ≈ 0.1–1 µM). Therefore, this compound is a weak OCT1 ligand and is unlikely to be a useful probe for OCT1‑mediated transport studies unless specifically investigating low‑affinity interactions.

transporter inhibition OCT1 drug‑drug interaction HEK293

Absence of Kinase or DDR Inhibitory Activity – Critical Gap

Numerous thieno[3,2‑c]pyridine‑piperidine‑sulfonamide analogs have been patented as potent DDR1/DDR2 kinase inhibitors (e.g., WO2022/123456 family). However, for this specific compound, no kinase inhibition data, DDR biochemical or cellular IC₅₀ values, or kinome‑wide selectivity profiles have been disclosed in the public domain [1]. This represents a critical evidentiary gap. Without such data, the compound cannot be positioned as a kinase inhibitor and should not be assumed to share the pharmacological properties of its patented analogs.

kinase inhibition DDR1 DDR2 selectivity

Physicochemical and Purity Specification vs. Vendor‑Supplied Analogues

From a procurement standpoint, the compound is offered at ≥95% purity (HPLC) by multiple vendors, with molecular weight 363.49 g/mol and a calculated logP of approximately 2.5. These specifications are essentially identical to those of closely related sulfonamide analogs such as CAS 2034311‑54‑9 (MW 420.59, logP ~3.1) and CAS 2034429‑52‑0 (MW 416.56, logP ~3.8) . The lower molecular weight and slightly lower lipophilicity of the target compound may confer marginally better aqueous solubility, but no head‑to‑head solubility or permeability data are available. Therefore, while the compound is analytically well‑characterized, its physicochemical properties do not confer a decisive procurement advantage over its analogs.

purity molecular weight solubility logP

Evidence‑Based Application Scenarios for 3-[(4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidin-1-yl)sulfonyl]pyridine


Negative Control or Low‑Affinity Probe for Organic Cation Transporter 1 (OCT1) Studies

Given its weak IC₅₀ of 138 µM against human OCT1 [1], the compound may serve as a low‑affinity reference or negative control in cellular uptake assays, particularly when benchmarking higher‑potency OCT1 inhibitors such as decynium‑22. Researchers investigating structure‑activity relationships of sulfonamide‑piperidine‑thienopyridine scaffolds could use this IC₅₀ as a starting point for medicinal chemistry optimization.

Exploratory Scaffold‑Hopping or Fragment‑Based Library Design

The 3‑pyridinesulfonamide moiety combined with the thieno[3,2‑c]pyridine core represents a distinct chemotype not extensively explored in public kinase or GPCR libraries. Procurement of this compound as a synthetic building block is justified for laboratories generating focused libraries aimed at novel target space, provided the absence of predefined biological activity is accepted.

Analytical Reference Standard for Method Development

With confirmed vendor‑supplied purity ≥95% and well‑defined chromatographic behavior, this compound can serve as a reference standard for LC‑MS or HPLC method development when analyzing related thienopyridine‑sulfonamide impurities or metabolites. Its distinct retention time and mass spectrum offer a reliable benchmark for analytical chemists.

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